molecular formula C13H15FN2O3S B2373650 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide CAS No. 1953885-96-5

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B2373650
CAS No.: 1953885-96-5
M. Wt: 298.33
InChI Key: LBSAPOKKYQGKEF-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide: is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a 4-fluorophenyl group, an oxoazetidinyl moiety, and a methylcyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the cyclization of a β-lactam precursor. This step often involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization reaction.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Methylcyclopropane Sulfonamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry: In chemistry, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool for drug discovery and development.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as bacterial infections, viral infections, and cancer.

Industry: In the industrial sector, the compound can be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • N-[1-(4-Chlorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide
  • N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide
  • N-[1-(4-Methylphenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (fluorine, chlorine, bromine, or methyl group). These differences can significantly impact the compound’s chemical reactivity and biological activity.
  • Biological Activity: The presence of different substituents can alter the compound’s interaction with biological targets, potentially leading to variations in antimicrobial, antiviral, and anticancer activities.
  • Chemical Properties: The substituents can also affect the compound’s solubility, stability, and overall chemical properties, influencing its suitability for various applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c1-13(6-7-13)20(18,19)15-11-8-16(12(11)17)10-4-2-9(14)3-5-10/h2-5,11,15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSAPOKKYQGKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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